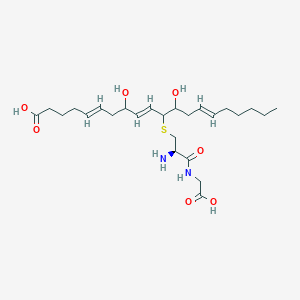

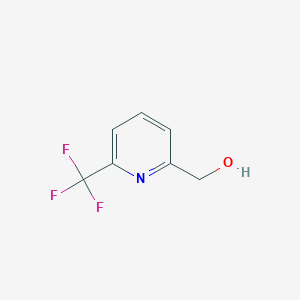

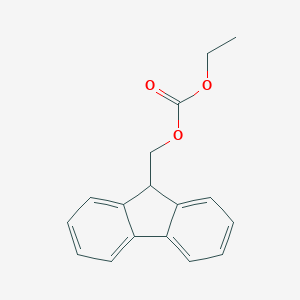

N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine" has not been directly synthesized or characterized in the provided papers. However, similar nitro-amine compounds and their synthesis methods have been reported. For instance, the synthesis of N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives has been developed using a simple, efficient, eco-friendly, and cost-effective method . Another related compound, N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine, was synthesized and characterized, providing insights into the structural and vibrational properties of nitro-amine compounds .

Synthesis Analysis

The synthesis of related nitro-amine compounds involves the use of catalysts and specific reagents under controlled conditions. For example, the synthesis of N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives was facilitated by p-toluenesulfonic acid (p-TSA) in ethanol at 80°C . This method highlights the importance of catalysts in the synthesis of nitro-amine compounds, which could be relevant for the synthesis of "N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine".

Molecular Structure Analysis

The molecular structure of nitro-amine compounds can be analyzed using various spectroscopic techniques and computational methods. The study on N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine utilized FT-IR, NMR, and density functional theory (DFT) to determine the geometrical structures and vibrational frequencies . Such analyses are crucial for understanding the molecular structure of "N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine".

Chemical Reactions Analysis

The reactivity of nitro-amine compounds can be inferred from their synthesis and subsequent reactions. The ionic liquid 1-(4-nitritobutyl)-3-methylimidazolium chloride was used for the efficient nitrosation of secondary amines, indicating that nitro-amine compounds can participate in nitrosation reactions under mild conditions . This information could be useful for predicting the chemical reactions involving "N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine".

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-amine compounds are influenced by their molecular structure. For example, the energetic compound 4-[(4-nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine was characterized by X-ray diffraction, revealing a high crystal density and specific intramolecular hydrogen bonding patterns . These findings provide a basis for understanding the physical properties of similar compounds, including "N,N-Dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine".

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

A significant area of application involves the catalytic reduction of nitroaromatic compounds to amines, which are crucial intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. Tafesh and Weiguny (1996) review the use of CO as a reductant in the selective catalytic reduction of aromatic nitro compounds to aromatic amines, isocyanates, carbamates, and ureas, highlighting the increasing interest and research into the reductive carbonylation of nitro aromatics using CO as a reducing agent over the past decade (Tafesh & Weiguny, 1996).

Environmental Degradation and Remediation

Research into the environmental degradation and remediation of nitroaromatic compounds, given their potential toxicity and persistence in the environment, is critical. Studies on degradation pathways, such as those by Barchańska et al. (2019) on the stability and degradation products of nitisinone (a nitroaromatic compound) under various conditions, contribute to understanding the environmental impact and degradation mechanisms of similar compounds (Barchańska et al., 2019).

Analytical Chemistry and Detection

The development of analytical methods for detecting nitroaromatic compounds is essential for monitoring their presence and concentration in environmental samples and industrial products. The review by Shah and Mitch (2012) on the formation pathways of nitrogenous disinfection byproducts, including N-nitrosamines from nitroaromatic compounds, underscores the importance of understanding these pathways for developing strategies to minimize their formation during water treatment processes (Shah & Mitch, 2012).

Eigenschaften

IUPAC Name |

N,N-dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c1-3-5-9-17(10-6-4-2)11-7-8-12(18(19)20)14-13(11)15-21-16-14/h7-8H,3-6,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYRXKMOKIVRNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC=C(C2=NON=C12)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dibutyl-7-nitro-4-benzofurazanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)